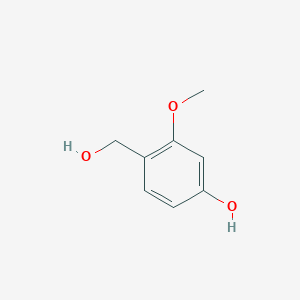

4-Hydroxy-2-methoxybenzyl alcohol

描述

4-Hydroxy-2-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 4-Hydroxy-2-methoxybenzyl alcohol is the enzyme vanillyl-alcohol oxidase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of the donor with oxygen as the acceptor .

Mode of Action

This compound, also known as vanillyl alcohol, interacts with its target enzyme, vanillyl-alcohol oxidase, and undergoes an oxidation reaction . The enzyme catalyzes the conversion of 4-hydroxy-3-methoxy-benzenemethanol (vanillyl alcohol) and O2 into H2O2 and vanillin .

Biochemical Pathways

The action of this compound involves the 2,4-dichlorobenzoate degradation pathway . The compound, as a substrate, is converted into the corresponding aldehydes . The allyl group of 4-allylphenols is also converted into the -CH=CH-CH2OH group .

Pharmacokinetics

The compound’s interaction with the enzyme vanillyl-alcohol oxidase suggests that it may be metabolized in the body through enzymatic oxidation

Result of Action

The result of the action of this compound is the production of vanillin and hydrogen peroxide (H2O2) . Vanillin is a flavor compound widely used in the food and cosmetic industries, while H2O2 is a common byproduct of many metabolic processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the oxidation reaction catalyzed by vanillyl-alcohol oxidase Additionally, the pH and temperature of the environment may affect the activity of the enzyme and the stability of the compound

生物活性

4-Hydroxy-2-methoxybenzyl alcohol (C8H10O3), also known as a derivative of benzyl alcohol, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including its synthesis, antibacterial properties, antioxidant effects, and potential applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene ring, which contribute to its biological activity. The compound can be synthesized through several methods, including the reduction of corresponding ketones or aldehydes using reducing agents like sodium borohydride (NaBH4) .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. In particular, research indicates that these compounds exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted by Sulaiman et al. synthesized several benzyl alcohol derivatives, including this compound. The antibacterial activity was evaluated using the disc diffusion method against Staphylococcus aureus and Pseudomonas aeruginosa. The results are summarized in the following table:

| Compound | Organism | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|---|

| 2d | S. aureus | 12 | 10 |

| 2d | P. aeruginosa | 35 | 10 |

| 2e | S. aureus | 08 | 10 |

| 2e | P. aeruginosa | 26 | 10 |

The compound 2d showed a promising efficacy against P. aeruginosa, surpassing that of standard antibiotics like amoxicillin . This suggests that this compound could be a candidate for further development as an antibacterial agent.

Antioxidant Properties

In addition to its antibacterial effects, this compound has been studied for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Comparative Study

A comparative study assessed the antioxidant capabilities of propolis extracts and related compounds, revealing that certain derivatives of benzyl alcohol possess significant radical scavenging activity . This suggests potential applications in health supplements or functional foods aimed at reducing oxidative damage.

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

- Antibacterial Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.

- Antioxidant Mechanism : It likely scavenges free radicals through hydrogen donation or by chelating metal ions, thereby preventing oxidative damage.

科学研究应用

Pharmaceutical Applications

Antioxidant Properties

HBA exhibits significant antioxidant activity, making it a candidate for use in pharmaceutical formulations aimed at combating oxidative stress-related diseases. Research indicates that compounds with similar structures can scavenge free radicals effectively, suggesting potential therapeutic benefits in conditions like cardiovascular diseases and neurodegenerative disorders .

Drug Delivery Systems

HBA has been utilized as a precursor for synthesizing nanoparticles that serve as drug delivery systems. For instance, HBA-incorporated copolyoxalate nanoparticles have been developed for targeted drug delivery, enhancing the bioavailability of therapeutic agents . The synthesis of such nanoparticles allows for controlled release and improved efficacy of drugs.

Cosmetic Applications

Skin Care Products

Due to its antioxidant properties, HBA is being explored for incorporation into cosmetic formulations. It can help protect skin cells from damage caused by UV radiation and environmental pollutants. The compound's potential to enhance skin hydration and elasticity is also under investigation, making it a valuable ingredient in anti-aging products .

Fragrance Components

HBA can be used as a fragrance component in cosmetic products due to its pleasant aromatic profile. Its inclusion can enhance the sensory appeal of lotions, creams, and perfumes, thereby improving consumer acceptance .

Synthetic Chemistry Applications

Precursor for Synthesis

HBA serves as a valuable intermediate in organic synthesis. It can be transformed into various derivatives that are useful in the development of new materials and chemicals. For example, it has been used to synthesize hydrogen peroxide-responsive copolyoxalate polymers, which have applications in smart materials and drug delivery systems .

Catalytic Reactions

Research has demonstrated that HBA can participate in catalytic reactions, particularly in the formation of complex organic molecules. The compound's ability to undergo dehydrogenation reactions under mild conditions makes it an attractive candidate for green chemistry applications .

Case Studies

属性

IUPAC Name |

4-(hydroxymethyl)-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPDSJJLYGGTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396037 | |

| Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119138-29-3 | |

| Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-hydroxy-2-methoxybenzyl alcohol used in the solid-phase synthesis of 1,2,3-triazoles?

A1: this compound is utilized as a linker molecule in the solid-phase synthesis of 1,2,3-triazoles. It allows for the attachment of the target molecule to a solid support, facilitating the synthesis and purification process. The 2-methoxy substituent in this compound enables a traceless cleavage of the synthesized 1,2,3-triazoles from the solid support using trifluoroacetic acid []. This traceless synthesis is advantageous as it leaves no residual linker attached to the final product, simplifying purification and potentially improving yields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。